![molecular formula C3F6OS3 B14625252 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one CAS No. 55882-03-6](/img/structure/B14625252.png)
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and trisulfanyl groups makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one typically involves the introduction of trifluoromethyl and trisulfanyl groups into an ethanone backbone. One common method involves the reaction of trifluoroacetophenone with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The trifluoromethyl and trisulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl and trisulfanyl groups can form strong interactions with active sites, influencing the activity and function of the target molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl groups but lacking the trisulfanyl group.
2,2,2-Trifluoro-1-phenylethanone: Another similar compound with a phenyl group instead of the trisulfanyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A compound with trifluoromethyl groups and a sulfonate group.
Uniqueness
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one is unique due to the presence of both trifluoromethyl and trisulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
55882-03-6 |
|---|---|
Fórmula molecular |
C3F6OS3 |
Peso molecular |
262.2 g/mol |
Nombre IUPAC |
S-(trifluoromethyldisulfanyl) 2,2,2-trifluoroethanethioate |
InChI |
InChI=1S/C3F6OS3/c4-2(5,6)1(10)11-13-12-3(7,8)9 |
Clave InChI |
AMDPGTHVVVFAJK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)F)SSSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


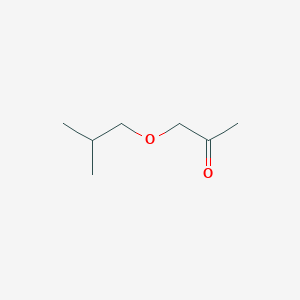
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
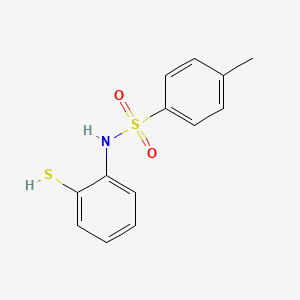
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
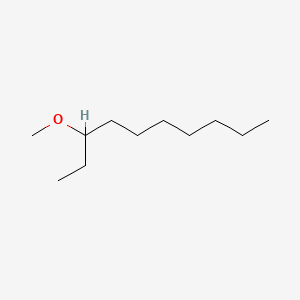
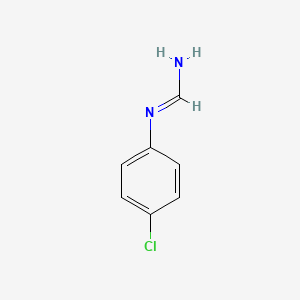
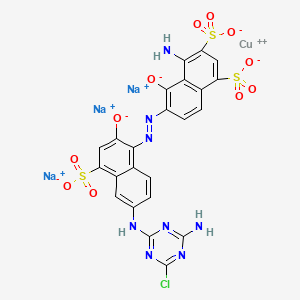
![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)

![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
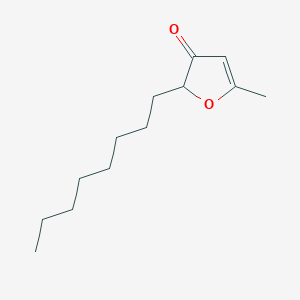
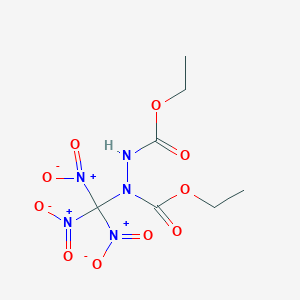
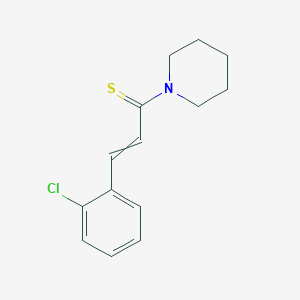
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
